4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Overview
Description
4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide . It is a molecular entity focused on ‘small’ chemical compounds . The compound has a formula of C22H21N3O3S . Its average mass is 407.487 and its mono-isotopic mass is 407.13036 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27)
. The SMILES string is COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
. Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 407.487 and its mono-isotopic mass is 407.13036 .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
The use of benzenesulfonamide derivatives, including compounds similar to 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, has been explored in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds demonstrated promising properties as photosensitizers in photodynamic therapy, owing to their good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment Pişkin, Canpolat, & Öztürk, 2020.
Cytotoxicity and Tumor-Specificity
The synthesis and bioactivity studies of new benzenesulfonamide derivatives, including those structurally related to the compound , have been conducted with a focus on their cytotoxicity and tumor-specificity. Gul et al. (2016) synthesized a series of such compounds, which were tested for their potential as carbonic anhydrase inhibitors and for cytotoxic activities. Some derivatives exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies Gul et al., 2016.
Antimicrobial and Anti-inflammatory Properties
Additional research has focused on the antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives. Sarvaiya, Gulati, and Patel (2019) synthesized compounds with similar structures and evaluated them for antimicrobial activity against various bacteria and fungi Sarvaiya, Gulati, & Patel, 2019. Furthermore, Mustafa et al. (2016) explored the synthesis of novel benzenesulfonamides with anti-inflammatory properties, comparing their efficacy to the reference drug celecoxib Mustafa et al., 2016.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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